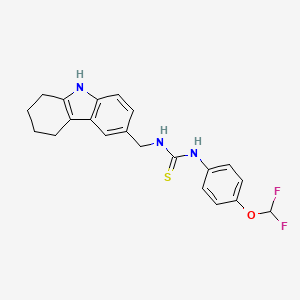

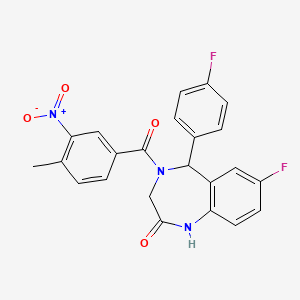

![molecular formula C8H11ClN2O2S B2357688 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-sulfonyl chloride CAS No. 1565344-80-0](/img/structure/B2357688.png)

3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride” and “Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate” are related compounds . They are used for research purposes and are not intended for use as food, medicine, or household items .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of “Tetrahydroimidazo[1,2-a]pyrazine Derivatives” involves detritylation and orthogonal deprotection .

Molecular Structure Analysis

The InChI code for “Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate” is 1S/C9H12N2O2/c1-13-9(12)7-2-3-8-4-10-6-11(8)5-7/h4,6-7H,2-3,5H2,1H3 . This code represents the molecular structure of the compound.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include oxidation, detritylation, and orthogonal deprotection .

Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds include a molecular weight of 173.65 for “3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride” and 180.21 for "Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate" . These compounds are stored at room temperature .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

The compound has been utilized in synthesizing new heterocycles, particularly for antimicrobial purposes. For example, its derivatives have been employed in the synthesis of sulfonamides and various heterocyclic compounds, demonstrating antimicrobial activity (El‐Emary, Al-muaikel, & Moustafa, 2002).

Material Science and Polymer Chemistry

In material science, this compound contributes to the creation of novel materials. For instance, it's involved in producing soluble fluorinated polyamides containing pyridine and sulfone moieties, which display high thermal stability and mechanical strength (Liu et al., 2013).

Catalysis in Chemical Synthesis

It has applications in catalysis, facilitating the synthesis of various organic compounds. This includes its use in Knoevenagel-Michael-cyclocondensation reactions for synthesizing tetrahydrobenzo[b]pyran derivatives (Zolfigol et al., 2015) and in the synthesis of pyrazolo[3,4-b]pyridin-3-ol derivatives (Shen et al., 2014).

Anticancer Research

This compound has also been explored in anticancer research. For example, derivatives of tetrahydropyridines, which are synthesized using this compound, have been evaluated for their anticancer activities (Redda & Gangapuram, 2007).

Development of Novel Ionic Liquids

In the field of ionic liquids, it's used in developing new catalytic materials, such as 1-sulfopyridinium chloride, which are efficient in synthesizing various organic compounds (Moosavi‐Zare et al., 2013).

Organic Synthesis and Medicinal Chemistry

This compound is pivotal in organic synthesis, particularly in the development of sulfonyl chlorides, sulfonyl fluorides, and sulfonamides, which are essential in medicinal chemistry (Tucker, Chenard, & Young, 2015).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2S/c1-6-10-8(14(9,12)13)7-4-2-3-5-11(6)7/h2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNIBAMPRZJWFIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C2N1CCCC2)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

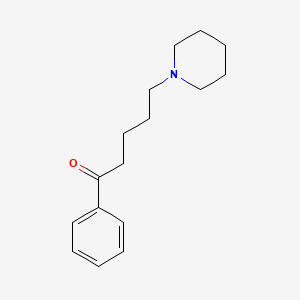

![4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2357605.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2357608.png)

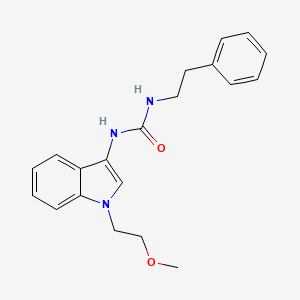

![(Z)-1-(3-methylbenzyl)-3-((o-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2357609.png)

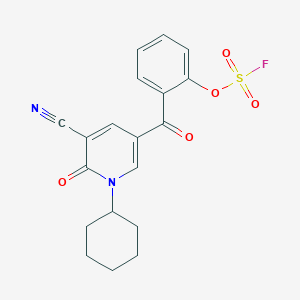

![{5-[(5-fluoro-2-methylphenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3,4-dichlorobenzenecarboxylate](/img/structure/B2357614.png)

![2-[(2-Fluorophenyl)methyl]-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2357616.png)

![(2-Fluorophenyl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2357617.png)

![2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]-6-nitrobenzoic acid](/img/structure/B2357623.png)

![2-(2-chlorophenyl)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)acetamide](/img/structure/B2357624.png)

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-chlorobenzenesulfonamide](/img/structure/B2357625.png)